molecular formula C18H21NO3S B12471948 Propan-2-yl 2-methyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 2-methyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B12471948
M. Wt: 331.4 g/mol
InChI Key: LELUAAHIYCHVGJ-UHFFFAOYSA-N
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Description

ISOPROPYL 2-METHYL-5-OXO-4-(THIOPHEN-3-YL)-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 2-METHYL-5-OXO-4-(THIOPHEN-3-YL)-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. Common starting materials might include thiophene derivatives and quinoline precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 2-METHYL-5-OXO-4-(THIOPHEN-3-YL)-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen functionalities, while reduction might produce a more saturated quinoline compound.

Scientific Research Applications

Chemistry

In chemistry, ISOPROPYL 2-METHYL-5-OXO-4-(THIOPHEN-3-YL)-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biology, this compound might be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, compounds of this nature are often explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, such compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of ISOPROPYL 2-METHYL-5-OXO-4-(THIOPHEN-3-YL)-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

  • Quinoline-3-carboxylate
  • Thiophene-substituted quinolines
  • Tetrahydroquinoline derivatives

Uniqueness

The uniqueness of ISOPROPYL 2-METHYL-5-OXO-4-(THIOPHEN-3-YL)-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE lies in its specific substitution pattern and functional groups, which can impart distinct chemical and biological properties compared to other quinoline derivatives.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

IUPAC Name

propan-2-yl 2-methyl-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H21NO3S/c1-10(2)22-18(21)15-11(3)19-13-5-4-6-14(20)17(13)16(15)12-7-8-23-9-12/h7-10,16,19H,4-6H2,1-3H3

InChI Key

LELUAAHIYCHVGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CSC=C3)C(=O)OC(C)C

Origin of Product

United States

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